molecular formula C16H13F2NO2 B12118488 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Cat. No.: B12118488
M. Wt: 289.28 g/mol
InChI Key: JIGPTHGEDWZALK-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic compound that belongs to the class of β-lactams. β-lactams are known for their four-membered lactam ring structure, which is a key feature in many antibiotics. This particular compound is characterized by the presence of two fluorine atoms at the 3-position, a methoxyphenyl group at the 1-position, and a phenyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be achieved through a microwave-assisted Reformatsky reaction. This method involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization . The reaction conditions typically include the use of diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. In cancer cells, it inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The compound also induces downregulation of anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins like Bax .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
  • 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

Uniqueness

3,3-Difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is unique due to the presence of two fluorine atoms, which enhance its biological activity and metabolic stability. Compared to similar compounds, it exhibits potent anticancer activity with low toxicity in non-cancerous cells .

Properties

Molecular Formula

C16H13F2NO2

Molecular Weight

289.28 g/mol

IUPAC Name

3,3-difluoro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C16H13F2NO2/c1-21-13-9-7-12(8-10-13)19-14(16(17,18)15(19)20)11-5-3-2-4-6-11/h2-10,14H,1H3

InChI Key

JIGPTHGEDWZALK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=CC=C3

Origin of Product

United States

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